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Compound of Interest

Compound Name: 3-Hydroxy-2-nitropyridine

Cat. No.: B088870 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Hydroxy-2-nitropyridine is a pivotal chemical intermediate, primarily recognized for its role

as a key building block in the synthesis of complex pharmaceutical compounds.[1][2] Its

chemical structure, featuring both a hydroxyl and a nitro group on a pyridine ring, imparts

unique reactivity that is leveraged in the development of targeted therapeutics.[2] Notably, it is

an essential precursor in the industrial synthesis of Crizotinib, a potent dual inhibitor of c-MET

and anaplastic lymphoma kinase (ALK) used in the treatment of non-small cell lung cancer.[3]

[4] This document provides detailed experimental protocols for the synthesis of 3-hydroxy-2-
nitropyridine and its subsequent application in the synthesis of a Crizotinib precursor,

alongside relevant data and pathway information.
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Property Value Reference

Molecular Formula C5H4N2O3 [3]

Molecular Weight 140.10 g/mol [5]

Appearance
Light yellow to yellow

crystalline powder
[1][3]

Melting Point 69-71 °C [3]

CAS Number 15128-82-2 [3]

Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxy-2-nitropyridine
This protocol describes a common method for the nitration of 3-hydroxypyridine to yield 3-
hydroxy-2-nitropyridine.

Materials:

3-hydroxypyridine

Ethyl acetate

Potassium nitrate (KNO3)

Acetic anhydride

Saturated sodium hydroxide (NaOH) solution

Activated carbon

Anhydrous magnesium sulfate (MgSO4)

250 mL three-necked flask

Magnetic stirrer with heating mantle
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Suction filtration apparatus

Rotary evaporator

Drying oven

Procedure:

To a 250 mL three-necked flask, add 10 g of 3-hydroxypyridine, 80 mL of ethyl acetate, 4.2 g

of KNO3, and 21 mL of acetic anhydride.[3][6]

Heat the mixture to 45°C with magnetic stirring.[3][6]

Monitor the reaction progress by a suitable method (e.g., TLC).

Once the reaction is complete, cool the mixture to room temperature.[3][6]

Filter the mixture by suction and wash the solid with a small amount of ethyl acetate.[3][6]

Collect the filtrate and adjust the pH to neutral using a saturated NaOH solution.[3][6]

Extract the aqueous layer with ethyl acetate (3-4 times).[3][6]

Combine the organic extracts and add activated carbon. Heat the mixture to reflux for 1 hour.

[3][6]

Cool the mixture and filter to remove the activated carbon.

Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate the solvent using a

rotary evaporator.[3][6]

Dry the resulting solid in a drying oven to obtain 3-hydroxy-2-nitropyridine.[3][6]

Expected Yield: Approximately 11.9 g (81%).[3][6]
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This protocol details the use of 3-hydroxy-2-nitropyridine in a Mitsunobu reaction, a key step

in the synthesis of Crizotinib.

Materials:

(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

3-hydroxy-2-nitropyridine

Triphenylphosphine (PPh3)

Diisopropyl azodicarboxylate (DIAD)

Toluene

Reaction vessel with temperature control and nitrogen atmosphere

Procedure:

In a suitable reaction vessel under a nitrogen atmosphere, dissolve 33.2 kg of 3-hydroxy-2-
nitropyridine in 383.5 L of toluene at 20°C.

Add 49 kg of molten (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol to the reactor.

Add 70.1 kg of triphenylphosphine to the solution.

Cool the resulting solution to -15°C.

Slowly add a solution of 55 kg of diisopropyl azodicarboxylate in 70.7 L of toluene over

approximately 195 minutes, maintaining the internal temperature between -20°C and -10°C.

After the addition is complete, continue to stir the reaction mixture and monitor for

completion.

Upon completion, the product, 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine,

can be isolated and purified by crystallization from ethanol.
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This protocol provides a general method for the reduction of the nitro group of a nitropyridine

derivative to an amine, a common subsequent step.

Materials:

Nitropyridine derivative (e.g., the product from Protocol 2)

Methanol

10% Palladium on carbon (Pd/C)

Hydrogen gas source (e.g., hydrogen balloon)

Filtration apparatus (e.g., Celite pad)

Procedure:

Dissolve the nitropyridine derivative in methanol in a reaction flask.

Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).

Flush the reaction vessel with an inert gas (e.g., argon or nitrogen).

Introduce hydrogen gas to the reaction mixture, for example, by bubbling hydrogen through

the solution for 10 minutes and then maintaining a hydrogen atmosphere with a balloon.

Stir the reaction mixture at room temperature overnight.

Monitor the reaction for the disappearance of the starting material.

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove

the Pd/C catalyst. Wash the Celite pad with methanol.

Combine the filtrates and evaporate the solvent to obtain the aminopyridine product.

The crude product can be further purified by chromatography if necessary.
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Table 1: Comparison of Synthesis Methods for 3-Hydroxy-2-nitropyridine

Starting
Material

Nitrating
Agent

Solvent
Temperatur
e

Yield Reference

3-

Hydroxypyridi

ne

KNO3 /

Acetic

Anhydride

Ethyl Acetate 45°C 81% [3][6]

3-

Hydroxypyridi

ne

Concentrated

H2SO4 /

Concentrated

HNO3

- < 30°C 50-57% [3]

3-

Hydroxypyridi

ne

KNO3 /

Concentrated

H2SO4

- 40°C High [7]

3-

Hydroxypyridi

ne

Metal Nitrate

/ Acetic

Anhydride

- 35-55°C > 80% [4][8]

Visualizations
Crizotinib Synthesis Workflow
The following diagram illustrates the initial steps in the synthesis of Crizotinib, highlighting the

role of 3-hydroxy-2-nitropyridine.
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Crizotinib Synthesis Intermediate Steps

3-Hydroxy-2-nitropyridine

Mitsunobu Reaction
(PPh3, DIAD)

(S)-1-(2,6-dichloro-3-
fluorophenyl)ethanol

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]
-2-nitropyridine

Nitro Group Reduction
(e.g., H2, Pd/C)

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]
-2-aminopyridine

Further Steps to Crizotinib

Click to download full resolution via product page

Caption: Crizotinib Synthesis Workflow

c-MET and ALK Signaling Pathway Inhibition
This diagram depicts a simplified overview of the c-MET and ALK signaling pathways and their

inhibition by Crizotinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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